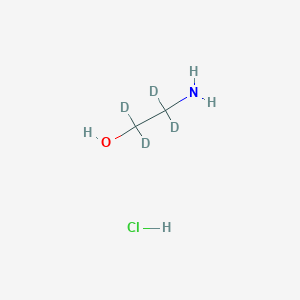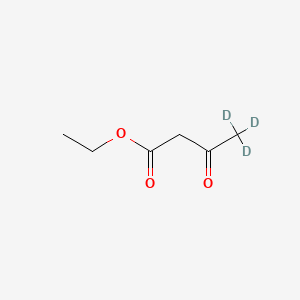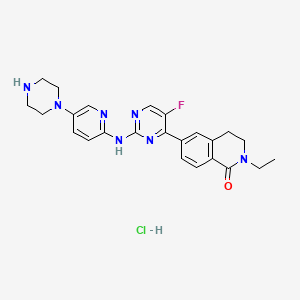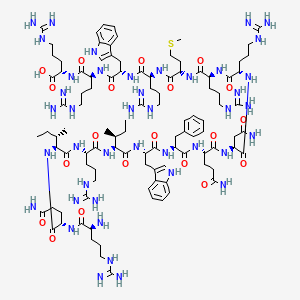
D-Fructose-d2-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose itself is a naturally occurring monosaccharide found in many plants and is a key component of sucrose and high-fructose corn syrup . The deuterium labeling in D-Fructose-d2-1 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-d2-1 involves the incorporation of deuterium into the D-Fructose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is the catalytic hydrogenation of D-Fructose using deuterium gas (D2) in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and pressures to ensure efficient incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium-enriched water (D2O) as a source of deuterium. The D-Fructose is dissolved in D2O and subjected to catalytic hydrogenation. The resulting product is then purified through crystallization or chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions: D-Fructose-d2-1 undergoes various chemical reactions similar to those of non-deuterated D-Fructose. These include:
Isomerization: this compound can be isomerized to D-glucose or D-mannose under basic conditions or using specific enzymes.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Isomerization: Aqueous sodium hydroxide, glucose isomerase enzyme.
Major Products Formed:
Oxidation: D-gluconic acid, D-glucaric acid.
Reduction: D-sorbitol, D-mannitol.
Isomerization: D-glucose, D-mannose.
科学的研究の応用
D-Fructose-d2-1 has a wide range of applications in scientific research:
作用機序
The mechanism of action of D-Fructose-d2-1 is similar to that of non-deuterated D-Fructose. It is metabolized in the liver where it is phosphorylated by fructokinase to form fructose-1-phosphate. This intermediate is then cleaved by aldolase B to produce dihydroxyacetone phosphate and glyceraldehyde, which enter glycolysis and gluconeogenesis pathways . The presence of deuterium can affect the rate of these reactions due to the kinetic isotope effect, providing valuable insights into the metabolic processes .
類似化合物との比較
D-Glucose-d2-1: Another deuterated sugar used in metabolic studies.
D-Galactose-d2-1: Deuterated form of D-Galactose, used in similar research applications.
D-Fructose-6,6-d2: A different deuterated form of D-Fructose with deuterium atoms at different positions.
Uniqueness of D-Fructose-d2-1: this compound is unique due to its specific deuterium labeling, which allows for precise tracking and analysis in metabolic studies. Its use in NMR spectroscopy provides detailed information on molecular interactions and dynamics .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
(3S,4R,5R)-4,5-dideuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3D,5D |
InChIキー |
BJHIKXHVCXFQLS-RFWYIVNSSA-N |
異性体SMILES |
[2H][C@@](CO)([C@]([2H])([C@@H](C(=O)CO)O)O)O |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)

![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)


![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)
